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Compound of Interest

Compound Name: 1-Methylthio-2-propanone

Cat. No.: B082341

Application Notes: 1-Methylthio-2-propanone in
Food Science

1. Introduction and Chemical Profile

1-Methylthio-2-propanone (CAS No. 14109-72-9) is a sulfur-containing ketone recognized for
its potent flavoring properties.[1][2] It is also known by synonyms such as (Methylthio)acetone
and Acetonyl methyl sulfide.[3][4] This compound is a key component in the development of
savory and fruit-forward flavor profiles in a variety of food products. Its natural occurrence has
been noted in cooked beef liver, roasted sesame seed oil, and acid-hydrolyzed soy protein,
contributing to the characteristic flavor of these foods.[5] As a flavoring agent, it is valued for its
ability to impart distinct notes at very low concentrations.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 1-Methylthio-2-
propanone.
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Property Value Reference(s)
IUPAC Name 1-methylsulfanylpropan-2-one [3]

CAS Number 14109-72-9 [3]

Molecular Formula C4H80S [3]

Molecular Weight 104.17 g/mol [31[6]
Appearance Colorless to pale yellow liquid [3][6]

Density 0.967-0.973 g/cm3 @ 25°C [31[7]

Boiling Point 35-40°C @ 15.00 mm Hg; 144- 5171

145°C @ 760 mm Hg
Flash Point 42.78°C (109.00°F) [6][7]

Refractive Index

1.395-1.405 @ 20.00°C

[6]7]

Solubility

Soluble in alcohol; very slightly

soluble in water

[1]5]

2. Regulatory Status and Safety

1-Methylthio-2-propanone is recognized as a safe flavoring substance by major international
regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA)
evaluated the substance and concluded there is "no safety concern at current levels of intake

when used as a flavouring agent”.[3][8] In the United States, it is listed by the Flavor and

Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe

(GRAS).[7][9]

Data Presentation: Regulatory Information
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Regulatory Body Identifier Status Reference(s)

GRAS (Generally
FEMA 3882 ] [B1[71[10]
Recognized as Safe)

No safety concern at
JECFA 495 _ [31[8][11]
current intake levels

European Union 12.244 Flavoring Substance [71[11]

3. Organoleptic Properties and Applications

1-Methylthio-2-propanone possesses a complex organoleptic profile, characterized primarily
by a melon-like aroma.[1][7] However, its taste profile is described as sulfurous, with notes of
cabbage and garlic.[7] This duality makes it a versatile ingredient for creating both sweet and
savory flavors. It is used to enhance flavors in baked goods, non-alcoholic beverages, and
other food categories.

Data Presentation: Organoleptic Profile

Characteristic Description Conditions Reference(s)
At 0.10% in

Odor Type Melon ] [6][7]
dipropylene glycol

Sulfurous, Cabbage,
Flavor Type ) - [7]
Garlic

Data Presentation: Recommended Usage Levels (FEMA GRAS)

The following levels are based on FEMA's GRAS assessment and represent typical
concentrations in finished food products.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylthio-2-propanone
https://www.thegoodscentscompany.com/data/rw1583911.html
https://www.robinsonbrothers.uk/our-products/high-impact-aroma-chemicals/1-methylthio-2-propanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylthio-2-propanone
https://apps.who.int/food-additives-contaminants-jecfa-database/Home/Chemical/1833
https://www.flavordata.com/grl/download/cds
https://www.thegoodscentscompany.com/data/rw1583911.html
https://www.flavordata.com/grl/download/cds
https://www.benchchem.com/product/b082341?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6699798.htm
https://www.thegoodscentscompany.com/data/rw1583911.html
https://www.thegoodscentscompany.com/data/rw1583911.html
https://parchem.com/chemical-supplier-distributor/1-methyl-thio-2-propanone-008978
https://www.thegoodscentscompany.com/data/rw1583911.html
https://www.thegoodscentscompany.com/data/rw1583911.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Average Usual

Average Maximum

Food Category Reference(s)
PPM PPM

Baked Goods 0.10 1.00 [7]

Beverages (non-
0.10 0.50 [7]

alcoholic)

Experimental Protocols

Protocol 1: Sensory Evaluation of 1-Methylthio-2-propanone in a Food Matrix

Objective: To characterize the flavor profile and intensity of 1-Methylthio-2-propanone in a

model food system using quantitative descriptive analysis.

Methodology:

e Panelist Selection and Training:

o Recruit 10-12 panelists from a pool of individuals experienced in sensory evaluation.

o Conduct screening tests for taste acuity and odor recognition.

o Train panelists over several sessions to identify and scale the intensity of key flavor

attributes associated with 1-Methylthio-2-propanone (e.g., melon, sulfurous, cooked

cabbage, garlic, savory). Utilize a flavor wheel and established reference standards for

training.[12]

e Sample Preparation:

o Prepare a base food matrix (e.g., a simple cracker dough or a neutral sugar solution) to

serve as a control.

o Create a stock solution of 1-Methylthio-2-propanone (e.g., 1% in a food-grade solvent

like propylene glycol).

o Spike the food matrix with the stock solution to achieve three different concentrations

reflecting the typical usage range (e.g., 0.1 ppm, 0.5 ppm, and 1.0 ppm).[7]
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o Code all samples (including the control) with random three-digit numbers.

o Evaluation Procedure:

[e]

Conduct the evaluation in a dedicated sensory lab with controlled lighting and ventilation.
[13]

[e]

Present the coded samples to panelists in a randomized order.

o

Instruct panelists to evaluate each sample and rate the intensity of the pre-defined flavor
attributes on a 10-point scale (where 0 = absent and 10 = extremely intense).[12]

o

Provide unsalted crackers and purified water for palate cleansing between samples.

o Data Analysis:

[¢]

Collect the intensity ratings from all panelists.
o Calculate the mean intensity for each attribute at each concentration level.

o Use statistical analysis (e.g., ANOVA and post-hoc tests) to determine significant
differences in attribute intensity between the control and the different concentrations of the
flavoring agent.

o Visualize the results using a spider web or bar chart to represent the flavor profile of each
sample.

Visualization: Sensory Evaluation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b082341?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6699798.htm
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylthio-2-propanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylthio-2-propanone
https://www.lookchem.com/404.htm
http://www.perflavory.com/docs/doc1583911.html
https://parchem.com/chemical-supplier-distributor/1-methyl-thio-2-propanone-008978
https://www.thegoodscentscompany.com/data/rw1583911.html
https://apps.who.int/food-additives-contaminants-jecfa-database/Home/Chemical/1833
https://www.femaflavor.org/flavor-library/1-methylthio-2-propanone
https://www.robinsonbrothers.uk/our-products/high-impact-aroma-chemicals/1-methylthio-2-propanone
https://www.flavordata.com/grl/download/cds
https://www.cacaoofexcellence.org/fileadmin/Websites/CocoaOfExcellence/docs/CoEx-Tools_For_Sensory_Evaluation-25Sept2023.pdf
https://everglowspirits.com/sensory-assessment-how-to-implement-flavour-evaluation-techniques/
https://www.benchchem.com/product/b082341#1-methylthio-2-propanone-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/product/b082341#1-methylthio-2-propanone-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/product/b082341#1-methylthio-2-propanone-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/product/b082341#1-methylthio-2-propanone-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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